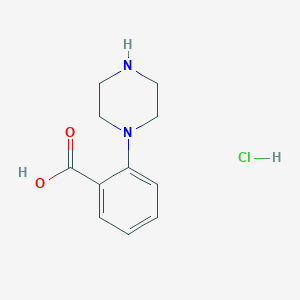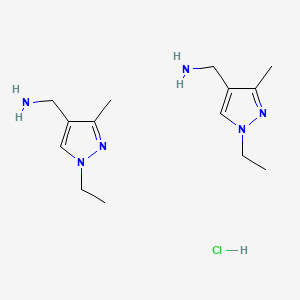
2-(Piperazin-1-YL)benzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperazin-1-YL)benzoic acid hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2. It is a derivative of benzoic acid where a piperazine ring is attached to the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(Piperazin-1-YL)benzoic acid hydrochloride typically involves the reaction of piperazine with benzoic acid derivatives. One common method includes the following steps:
Starting Materials: Benzoic acid and piperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as toluene or ethanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid are often used to facilitate the reaction.
Purification: The product is purified by recrystallization or chromatography techniques.
Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.
Analyse Des Réactions Chimiques
2-(Piperazin-1-YL)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, acid or base catalysts, and controlled temperatures. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Piperazin-1-YL)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-(Piperazin-1-YL)benzoic acid hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, influencing biological pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, affecting signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Piperazin-1-YL)benzoic acid hydrochloride include:
2-(Piperazin-1-YL)benzoic acid: Lacks the hydrochloride group but has similar chemical properties.
3-(Piperazin-1-YL)benzoic acid: The piperazine ring is attached at a different position on the benzene ring, leading to different chemical behavior.
4-(Piperazin-1-YL)benzoic acid: Another positional isomer with distinct properties.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and potential biological activities compared to its isomers and analogs.
Propriétés
IUPAC Name |
2-piperazin-1-ylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIULZFQLULWANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B8024477.png)







